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Introduction
Histone propionylation is a recently discovered post-translational modification (PTM) that plays

a crucial role in regulating chromatin structure and gene expression. Similar to the well-studied

histone acetylation, propionylation occurs on lysine residues of histone tails and is associated

with transcriptionally active chromatin.[1][2][3] This modification is intrinsically linked to cellular

metabolism, with the availability of the donor molecule, propionyl-CoA, directly influencing the

extent of histone propionylation.[4] Understanding the genomic localization of propionylated

histones is therefore essential for elucidating the interplay between metabolism, epigenetic

regulation, and gene transcription in both normal physiology and disease states.

Chromatin immunoprecipitation (ChIP) is a powerful technique used to map the in vivo

localization of specific proteins or their modifications on the genome.[5] This document

provides detailed application notes and a comprehensive protocol for performing ChIP

experiments specifically targeting propionylated histones, followed by quantitative analysis

using qPCR (ChIP-qPCR).
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The following tables summarize quantitative data from ChIP experiments for specific

propionylated histone marks at various genomic loci. The data is presented as fold enrichment

relative to a negative control (e.g., IgG) or as a percentage of input chromatin.

Table 1: Enrichment of Histone H3 Propionylation at Active Gene Promoters

Histone
Modificatio
n

Gene Locus Cell Type
Fold
Enrichment
(vs. IgG)

% Input Reference

H3K14pr Plin2 TSS NIH3T3 ~2.5 Not Reported [6]

H3K14pr
TK promoter

(reporter)
293 T-Rex

~2.5

(normalized

to H3)

Not Reported [6]

H3K27pr Not Specified HCT-116 Not Specified Not Specified [7]

TSS: Transcription Start Site

Table 2: Commercially Available ChIP-Grade Antibodies for Propionylated Histones

Target Host Supplier
Catalog
Number

Validated
Applications

Pan-

Propionyllysine
Rabbit PTM Biolabs PTM-901

ChIP, WB, IHC,

IF

H3K14pr Rabbit PTM Biolabs PTM-904
ChIP, WB, Dot

Blot

H3K23pr Rabbit Diagenode C15410266
ChIP-seq, ChIP,

WB

H3K27pr Rabbit Merck Millipore ABE2853
ChIP, WB, IF, Dot

Blot

This table is not exhaustive and represents a selection of commercially available antibodies.

Researchers should always validate antibody specificity and performance in their experimental
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system.[8][9][10][11]

Experimental Protocols
This section provides a detailed protocol for performing ChIP for propionylated histones, from

cell preparation to qPCR analysis. This protocol is a compilation and adaptation of several

standard histone ChIP protocols, with specific considerations for propionylated histones.

Protocol: Chromatin Immunoprecipitation of
Propionylated Histones
I. Cell Cross-linking and Lysis

Cell Culture: Grow cells to 80-90% confluency in the appropriate culture medium.

Cross-linking: To cross-link proteins to DNA, add formaldehyde directly to the culture medium

to a final concentration of 1% (v/v). Incubate for 10 minutes at room temperature with gentle

shaking.

Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of

125 mM. Incubate for 5 minutes at room temperature with gentle shaking.

Cell Harvesting: Scrape the cells from the plate, transfer to a conical tube, and centrifuge at

1,500 x g for 5 minutes at 4°C.

Washing: Wash the cell pellet twice with ice-cold PBS.

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140

mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, and protease

inhibitors). Incubate on ice for 10 minutes.

Nuclei Isolation: Centrifuge at 1,500 x g for 5 minutes at 4°C to pellet the nuclei.

II. Chromatin Preparation

Nuclear Lysis: Resuspend the nuclear pellet in a nuclear lysis buffer (e.g., 10 mM Tris-HCl

pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% sodium deoxycholate, 0.5% N-

lauroylsarcosine, and protease inhibitors).
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Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin to an average size

of 200-1000 bp. The optimal sonication conditions must be determined empirically for each

cell type and sonicator.

Clarification: Centrifuge the sonicated lysate at 16,000 x g for 10 minutes at 4°C to pellet

cellular debris. Transfer the supernatant (chromatin) to a new tube.

III. Immunoprecipitation

Chromatin Dilution: Dilute the chromatin with ChIP dilution buffer (e.g., 16.7 mM Tris-HCl pH

8.1, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS).

Pre-clearing (Optional): Add Protein A/G magnetic beads to the diluted chromatin and

incubate for 1 hour at 4°C with rotation to reduce non-specific binding.

Antibody Incubation: Add the anti-propionyl-histone antibody (typically 1-5 µg per ChIP) to

the pre-cleared chromatin. Also, include a negative control immunoprecipitation with a non-

specific IgG antibody. Incubate overnight at 4°C with rotation.

Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody

mixture and incubate for 2-4 hours at 4°C with rotation.

Washing: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl

wash buffer, and TE buffer. Perform each wash for 5 minutes at 4°C with rotation. These

washes are critical for reducing background signal.

IV. Elution and Reverse Cross-linking

Elution: Elute the chromatin-antibody complexes from the beads by adding elution buffer

(e.g., 1% SDS, 0.1 M NaHCO₃) and incubating at room temperature for 15 minutes with

rotation.

Reverse Cross-linking: Add NaCl to a final concentration of 200 mM to the eluted samples

and the input control. Incubate at 65°C for at least 4 hours or overnight to reverse the

formaldehyde cross-links.
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RNase and Proteinase K Treatment: Add RNase A and incubate at 37°C for 30 minutes.

Then, add Proteinase K and incubate at 45°C for 1-2 hours.

V. DNA Purification and Analysis

DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction

followed by ethanol precipitation.

Quantitative PCR (qPCR): Resuspend the purified DNA in nuclease-free water. Perform

qPCR using primers specific for the genomic regions of interest. Analyze the data using the

percent input method or fold enrichment over IgG.[12][13][14]

Signaling Pathways and Experimental Workflows
Diagram 1: Metabolic Pathway Influencing Histone
Propionylation
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Caption: Metabolic pathways generating propionyl-CoA and its role in histone propionylation.

Diagram 2: Chromatin Immunoprecipitation (ChIP)
Workflow for Propionylated Histones
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Caption: Step-by-step workflow for Chromatin Immunoprecipitation of propionylated histones.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b170580?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Concluding Remarks
The study of histone propionylation through ChIP provides a valuable window into the

epigenetic landscape as influenced by cellular metabolism. The protocols and data presented

here offer a robust framework for researchers to investigate the role of this important histone

modification in their specific areas of interest. As with any ChIP experiment, careful optimization

of parameters such as antibody concentration, chromatin shearing, and washing conditions is

crucial for obtaining high-quality, reproducible data. The continued exploration of histone

propionylation promises to unveil novel mechanisms of gene regulation and potential

therapeutic targets for a variety of diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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